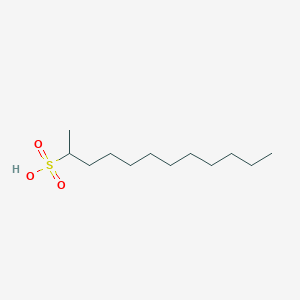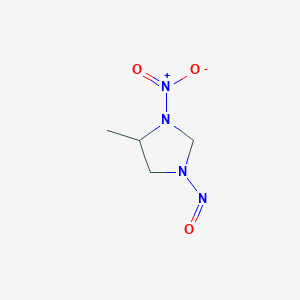![molecular formula C12H12O2 B14365309 7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one CAS No. 93747-67-2](/img/structure/B14365309.png)
7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one is an organic compound that features an indanone core with an allyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one typically involves the alkylation of 2,3-dihydro-1H-inden-1-one with an allyl halide in the presence of a base. The reaction is usually carried out under reflux conditions in an aprotic solvent such as dimethylformamide or tetrahydrofuran. The base commonly used is potassium carbonate or sodium hydride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. The final product is typically purified by recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound-2-carboxylic acid.
Reduction: The reduction product is 7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through substitution reactions.
Biology and Medicine: Research has shown that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties. It is used in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in the manufacture of high-performance materials.
Mechanism of Action
The mechanism by which 7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one exerts its effects involves interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways. The compound can also interact with DNA, leading to the modulation of gene expression.
Comparison with Similar Compounds
- 7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-ol
- 7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one-2-carboxylic acid
Uniqueness: Compared to its analogs, this compound has a unique combination of an indanone core and an allyloxy group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
93747-67-2 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
7-prop-2-enoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H12O2/c1-2-8-14-11-5-3-4-9-6-7-10(13)12(9)11/h2-5H,1,6-8H2 |
InChI Key |
AWZDOEDYESAZQX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC2=C1C(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-](/img/structure/B14365226.png)
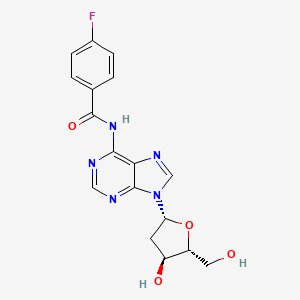
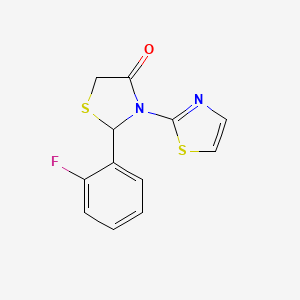
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate](/img/structure/B14365231.png)
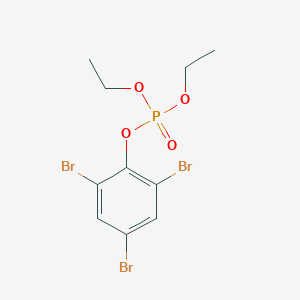
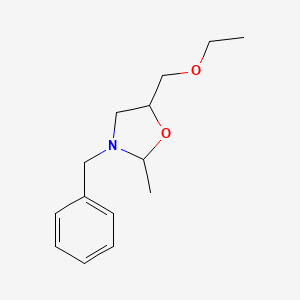
![Spiro[3-azabicyclo[3.2.0]heptane-6,2'-[1,3]dioxolane]](/img/structure/B14365250.png)
![N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine](/img/structure/B14365252.png)
![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)
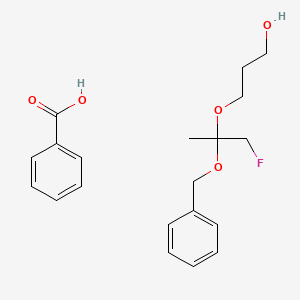
![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)
